2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
The compound 2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic molecule featuring a pyrazole-thiazole core substituted with a 3,4-dimethoxyphenyl group and a 2-chlorobenzamide moiety. Its structure combines aromatic and electron-rich substituents, which may influence solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-13-10-20(25-21(28)15-6-4-5-7-16(15)23)27(26-13)22-24-17(12-31-22)14-8-9-18(29-2)19(11-14)30-3/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASSJKIHMZSJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Cl)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. They are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of this process.
Biological Activity
2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₃ClN₂O₃S
- Molecular Weight : 312.77 g/mol
- CAS Number : 554405-19-5
The compound features a thiazole ring linked to a pyrazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide. For instance:
- Antibacterial Activity : Compounds with thiazole and pyrazole structures often exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds can range from 50 µg/mL to 200 µg/mL, demonstrating effectiveness comparable to traditional antibiotics like ciprofloxacin .
- Antifungal Activity : The compound has shown activity against fungi, notably Candida albicans, with MIC values indicating potential as an antifungal agent .
The biological activity of 2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is thought to involve:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The thiazole and pyrazole moieties may interact with bacterial DNA or RNA synthesis pathways.
Case Studies and Research Findings
Several studies have provided insights into the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy :
- Toxicological Assessment :
Data Tables
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant anticancer properties. The thiazole and pyrazole moieties are known to interact with various biological targets involved in cancer progression. For instance, research has shown that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
3. Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is particularly noted for enhancing antibacterial activity, making it a candidate for developing new antibiotics .
Agricultural Applications
1. Pesticide Development
The unique structure of 2-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suggests its potential as a pesticide. Research indicates that similar compounds can act as effective herbicides or insecticides due to their ability to disrupt metabolic pathways in pests while being less harmful to non-target organisms .
2. Plant Growth Regulators
There is emerging evidence that compounds with similar structures can act as plant growth regulators, promoting growth or enhancing resistance to environmental stressors. This application could be vital for improving crop yields under adverse conditions .
Material Science Applications
1. Synthesis of Novel Materials
The compound's unique chemical structure allows it to be utilized in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity. Research into polymer composites incorporating thiazole and pyrazole derivatives has shown promising results in developing advanced materials for electronics and aerospace applications .
Case Studies
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
describes a series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)benzamide derivatives (e.g., 3a–3p). Key comparisons include:
| Property | Target Compound | Analog (e.g., 3a) | Implications |
|---|---|---|---|
| Core Structure | Pyrazole-thiazole | Pyrazole-pyrazole | Thiazole in the target may enhance rigidity and π-stacking vs. pyrazole analogs. |
| Substituents | 3,4-Dimethoxyphenyl (thiazole), 2-chlorobenzamide | 4-Cyano (pyrazole), phenyl/chlorophenyl (pyrazole) | Methoxy groups improve solubility; chloro/cyano modulate electronic properties. |
| Yield | Not reported | 62–71% (e.g., 3a: 68%) | High yields in analogs suggest feasible synthesis for the target compound. |
| Melting Point | Not reported | 123–183°C (e.g., 3d: 181–183°C) | Higher melting points in analogs correlate with crystalline stability. |
| Spectroscopy | Not reported | ^1H-NMR (δ 7.2–8.1 for aromatic H), MS ([M+H]+ 403–437) | Similar aromatic proton environments expected in the target compound. |
Thiazole-Containing Benzamide Derivatives
reports thiazol-2-yl benzamides (e.g., 4d–4i) with morpholinomethyl or piperazinyl substituents. Comparisons include:
| Property | Target Compound | Analog (e.g., 4d) | Implications |
|---|---|---|---|
| Thiazole Substituent | 3,4-Dimethoxyphenyl | Morpholinomethyl | Methoxy groups may enhance membrane permeability vs. polar amine substituents. |
| Benzamide Group | 2-Chloro | 3,4-Dichloro (4d) or unsubstituted (4g) | Chloro substituents influence lipophilicity and target binding. |
| Spectroscopy | Not reported | ^1H-NMR (δ 7.3–8.0 for aromatic H), HRMS for structural validation | Similar diagnostic peaks expected for benzamide and thiazole moieties. |
| Biological Activity | Not reported | Suggested potential bioactivity (e.g., kinase inhibition) | Target compound’s methoxy groups may modulate selectivity. |
Pyrimidinone-Benzamide Hybrids
describes pyrimidinone derivatives (e.g., 30–32) with benzamide substituents. Comparisons include:
| Property | Target Compound | Analog (e.g., 30) | Implications |
|---|---|---|---|
| Core Structure | Pyrazole-thiazole | Pyrazole-pyrimidinone | Pyrimidinone cores may enhance hydrogen bonding vs. thiazole’s rigidity. |
| Substituents | 2-Chlorobenzamide | 3-(Methylthio)benzamide (30), 3-ethoxybenzamide (31) | Electron-donating groups (e.g., methoxy) in the target may alter reactivity. |
| Yield | Not reported | 5–31% | Low yields in analogs highlight synthetic challenges avoided in the target. |
| Melting Point | Not reported | Not explicitly reported | Crystallinity likely influenced by benzamide substituents. |
Key Insight: The target compound’s thiazole-pyrazole scaffold may offer synthetic advantages over pyrimidinone analogs, which exhibit lower yields .
3,4-Dimethoxyphenyl-Containing Compounds
and highlight the prevalence of 3,4-dimethoxyphenyl groups in heterocycles (e.g., pyrido-pyrimidinones). Comparisons include:
Key Insight: The 3,4-dimethoxyphenyl group’s electron-rich nature may be critical for binding affinity in both the target compound and pyrido-pyrimidinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
